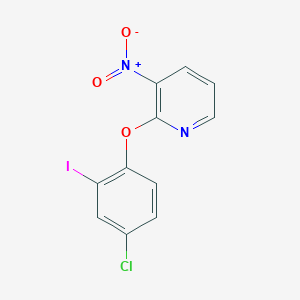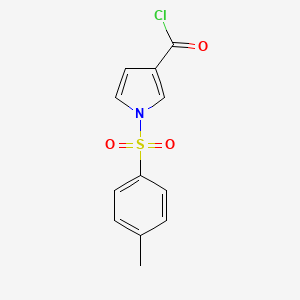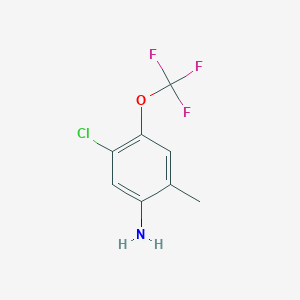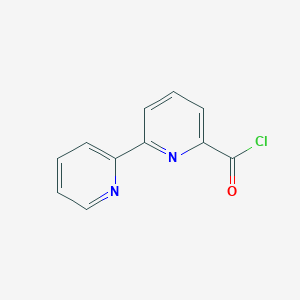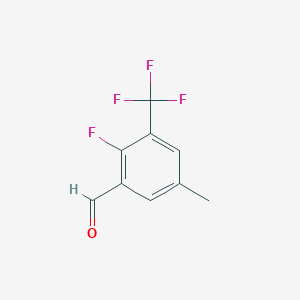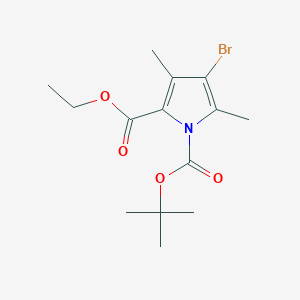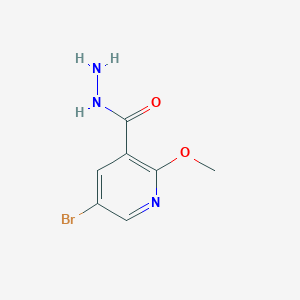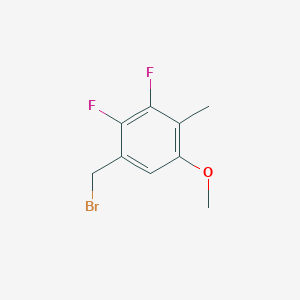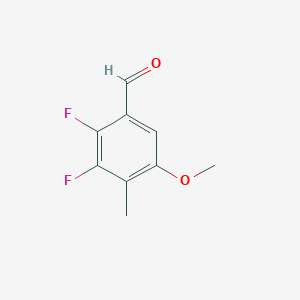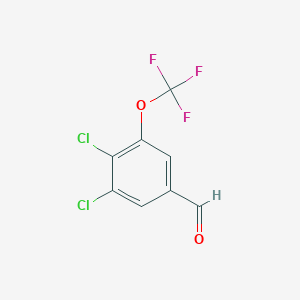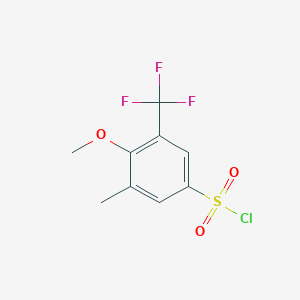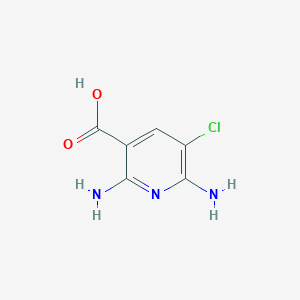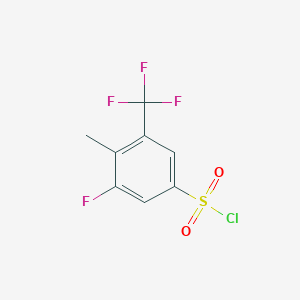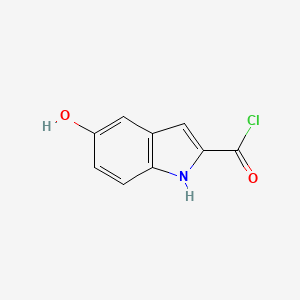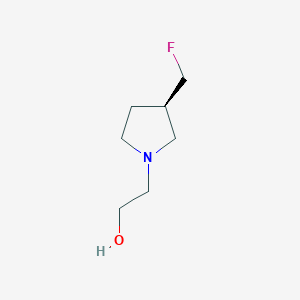
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Descripción general
Descripción
“®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a fluoromethyl group, and an ethanol group. The presence of these functional groups will influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions like N-alkylation. The fluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethanol group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chiral Ligands and Asymmetric Synthesis :
- (R)-2-chloro-1-(pyridin-3-yl)ethanol, a compound related to (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol, was used for the kinetic resolution of beta(3)-adrenergic receptor ligands (Perrone et al., 2006).
- In asymmetric additions of dialkylmagnesium to aldehydes, the related compound (2S, 2′S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine served as a chiral ligand, yielding optically active alcohols (Sato et al., 1978).
Chemical Synthesis and Polymer Science :
- 2-(Pyridin-2-yl)ethanol, a structurally similar compound, was used as a protecting group for carboxylic acids in polymer chemistry. Its stability under various conditions and its ability to be removed either chemically or thermally make it valuable in the synthesis of polymers (Elladiou & Patrickios, 2012).
Catalysis and Organic Transformations :
- The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol, which is related to (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol, was found to be an important process in producing valuable pharmaceutical intermediates (Hegedu˝s et al., 1996).
Material Science and Sensing Applications :
- A compound synthesized from 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol was shown to be an efficient and selective chemosensor for Eu3+ ions, applicable in environmental and medicinal detection (Qiu, 2012).
Pharmacology and Medicinal Chemistry :
- The spatial arrangement of stereoisomers, such as in trapencaine which involves a pyrrolidin-1-yl group, significantly influences the pharmacodynamic properties of drugs. This highlights the importance of stereochemistry in drug development (Nosál'ová et al., 2003).
Fluorescence and Spectroscopy :
- A chemosensor comprising a pyridin-2-yl)methylamino)ethanol group showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution, demonstrating potential applications in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



